2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole intermediate can be reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be a candidate for drug development.
Medicine
In medicine, compounds like this are explored for their potential therapeutic effects. They may act as enzyme inhibitors, receptor agonists or antagonists, or other bioactive agents.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include proteins involved in cell signaling, metabolism, or structural integrity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and often exhibit similar biological activities.
Thioether-Containing Compounds: Compounds with thioether linkages are known for their stability and reactivity.
Acetamide Derivatives: These compounds are commonly used in medicinal chemistry for their bioactive properties.
Uniqueness
The uniqueness of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
618427-40-0 |
---|---|
Molecular Formula |
C20H18N6OS |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H18N6OS/c1-2-26-19(17-12-21-10-11-22-17)24-25-20(26)28-13-18(27)23-16-9-5-7-14-6-3-4-8-15(14)16/h3-12H,2,13H2,1H3,(H,23,27) |
InChI Key |
AQOULYQCJSVUDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.